N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)5-8(3)6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLJBGXAMRMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 4,6-Dimethyl-1,3-benzothiazol-2-amine
The benzothiazole core is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing compounds. For 4,6-dimethyl substitution, pre-functionalized starting materials are employed:
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Starting Material Preparation :
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Cyclization :
Reaction Conditions :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | Ethanol | 80 | 6 | 78 |
| Propionyl chloride | Toluene | 110 | 4 | 82 |
Regioselective Methylation
Direct methylation of the benzothiazole ring at positions 4 and 6 is challenging due to electronic and steric factors. Two strategies are prevalent:
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Directed Ortho-Metalation :
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Friedel-Crafts Alkylation :
Introduction of the Propanamide Side Chain
Acylation of 4,6-Dimethyl-1,3-benzothiazol-2-amine
The 2-amino group undergoes acylation with 2-methylpropanoyl chloride under basic conditions:
Procedure :
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4,6-Dimethyl-1,3-benzothiazol-2-amine (1 equiv) is dissolved in anhydrous DMF.
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Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 2-methylpropanoyl chloride (1.2 equiv) at 0°C.
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The reaction is stirred at room temperature for 12 hours, followed by aqueous work-up and column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 25 | 65 |
| Pyridine | CH₂Cl₂ | 0 → 25 | 58 |
Coupling Reagent-Mediated Amide Formation
For acid-sensitive substrates, carbodiimide-based coupling is preferred:
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Activation :
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2-Methylpropanoic acid (1 equiv) is treated with HOBt (1.1 equiv) and EDCl (1.1 equiv) in DMF for 30 minutes.
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Coupling :
Yield Comparison :
| Method | Purity (%) | Isolated Yield (%) |
|---|---|---|
| Acyl chloride | 98 | 65 |
| EDCl/HOBt | 95 | 72 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
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DMF vs. THF : DMF enhances solubility of intermediates, improving yields by 15–20% compared to THF.
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Low-Temperature Acylation : Reactions at 0°C reduce side products (e.g., over-acylation) but require extended times (24–48 h).
Catalytic Additives
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DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% through nucleophilic catalysis.
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Molecular Sieves : Absorb moisture, preventing hydrolysis of acyl chlorides.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
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HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity with a retention time of 6.8 minutes.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide exhibit significant antimicrobial properties. Benzothiazole derivatives have been studied for their efficacy against various bacterial strains and fungi. For instance, a study demonstrated that certain benzothiazole derivatives possess potent activity against Mycobacterium tuberculosis, suggesting potential for development into new anti-tubercular agents .
Anti-Cancer Properties
Another area of interest is the anti-cancer potential of this compound. Benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines, making it a candidate for further investigation as a therapeutic agent in oncology .
Neuroprotective Effects
There is emerging evidence that compounds containing benzothiazole moieties may offer neuroprotective benefits. Studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
this compound has been explored for use as a pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Preliminary studies indicate that it can disrupt the growth and reproduction of certain insect species, making it a potential candidate for eco-friendly pest control solutions .
Material Science
Polymer Additives
In material science, benzothiazole derivatives are being investigated as additives in polymer formulations. These compounds can enhance the thermal stability and mechanical properties of polymers. Specifically, they may be used to improve the performance of plastics under various environmental conditions .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy of Benzothiazole Derivatives | Evaluate the effectiveness against Mycobacterium tuberculosis | Significant inhibition observed; potential for drug development |
| Neuroprotective Effects of Benzothiazoles | Assess protective effects on neuronal cells | Reduced oxidative stress; implications for neurodegenerative disease treatment |
| Pesticidal Properties of Benzothiazole Compounds | Investigate insecticidal activity | Effective growth disruption in target insect species |
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide (CID 8892653)
- Molecular Formula : C15H14N2OS2
- Substituents :
- Benzothiazole: 4,6-dimethyl groups.
- Acyl Group: 3-methylthiophene-2-carboxamide.
- Functional Groups : Amide, thiophene ring, and methyl substituents.
- The additional sulfur atom may influence redox properties or metal-binding capacity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C12H17NO2
- Substituents :
- Benzamide core with a 3-methyl group.
- Hydroxy and tertiary alcohol groups on the N-substituent.
- Functional Groups : Amide, hydroxy, and tertiary alcohol.
- Key Differences : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its lack of hydroxy groups. The benzamide core also lacks the benzothiazole system’s heterocyclic rigidity .
Comparative Data Table
Structural Analysis Tools
Crystallographic software such as SHELXL and ORTEP-3 (used in ) are critical for determining the three-dimensional structures of these compounds. For example, SHELXL’s refinement capabilities enable precise analysis of bond lengths and angles, while ORTEP-3 visualizes molecular geometry, aiding in the comparison of steric effects between substituents.
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a benzothiazole moiety that is often associated with various pharmacological effects. The structural characteristics contribute significantly to its biological activity, particularly in antimicrobial and anticancer contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. This mechanism is common among benzothiazole derivatives.
- Anticancer Activity : In cancer research, it has been shown to interfere with cellular signaling pathways that promote apoptosis (programmed cell death) in cancer cells. Specific molecular targets include various kinases and transcription factors involved in cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness against resistant bacterial strains through a combination of enzyme inhibition and disruption of cellular integrity.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For example, it was found to inhibit the proliferation of lung adenocarcinoma cells by inducing G1 phase arrest and promoting apoptosis through activation of caspases .
- Antimalarial Activity : A notable study demonstrated the antimalarial properties of related benzothiazole derivatives. The lead compound showed significant suppression of Plasmodium yoelii growth in murine models, indicating potential for further development as an antimalarial agent .
Q & A
(Basic) What are the established synthetic routes and purification methods for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide?
The synthesis typically involves multi-step organic reactions starting with 4,6-dimethyl-1,3-benzothiazol-2-amine and 2-methylpropanoyl chloride. Key steps include:
- Coupling Reaction : Amide bond formation under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base in anhydrous dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to validate molecular structure and purity .
(Basic) How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is employed:
- Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol) and analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL refines structural parameters (bond lengths, angles) to an R-factor < 0.05, ensuring high accuracy.
- Key Features : The benzothiazole core and amide linkage exhibit planar geometry, with intermolecular hydrogen bonds stabilizing the crystal lattice .
(Advanced) What methodologies are used to investigate its mechanism of action in biological systems?
- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence quenching) to assess interactions with targets like bacterial FtsZ or human kinases. IC values are calculated using dose-response curves .
- Molecular Docking : Software like AutoDock Vina models binding poses, highlighting interactions between the benzothiazole moiety and hydrophobic enzyme pockets .
- In Vitro/In Vivo Models : Cytotoxicity assays (MTT/PrestoBlue) on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial tests (MIC determination) against Staphylococcus aureus .
(Advanced) How can researchers resolve contradictory data on its biological activity across studies?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
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Standardized Protocols : Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
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Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., fluorinated vs. methyl-substituted analogs) to identify critical functional groups (Table 1) .
Analog Modification Biological Activity N-(4,6-dimethyl-benzothiazol-2-yl)-2-methylpropanamide Parent compound Anticancer (IC = 8.2 µM) N-(4-fluoro-benzothiazol-2-yl)-2-methylpropanamide Fluorine substitution Enhanced antimicrobial activity -
Meta-Analysis : Pool data from multiple studies to identify trends, e.g., correlation between lipophilicity (logP) and membrane permeability .
(Advanced) What advanced techniques optimize its pharmacokinetic profile for therapeutic applications?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility. For example, masking the amide as a pivaloyloxymethyl ester increases oral bioavailability .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release, enhancing tumor targeting in xenograft models .
- Metabolic Stability Assays : Liver microsome studies (human/rat) quantify CYP450-mediated degradation, guiding structural tweaks to reduce clearance rates .
(Basic) What spectroscopic and chromatographic methods ensure compound integrity during storage?
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products.
- Spectroscopic Validation : FT-IR tracks functional groups (e.g., amide C=O stretch at ~1650 cm); UV-Vis confirms π-π* transitions in the benzothiazole ring .
- Storage Conditions : Lyophilized powder stored at -20°C under argon retains >90% stability over 12 months .
(Advanced) How does crystallographic data inform the design of derivatives with improved binding affinity?
- Electron Density Maps : Identify regions for substitution (e.g., adding electron-withdrawing groups at C4/C6 to strengthen hydrogen bonds with target proteins) .
- Thermal Ellipsoid Analysis : Assess flexibility of the propanamide side chain; rigid analogs (e.g., cyclopropane derivatives) show higher target selectivity .
(Basic) What safety and handling protocols are recommended for laboratory use?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; collect organic waste in halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
